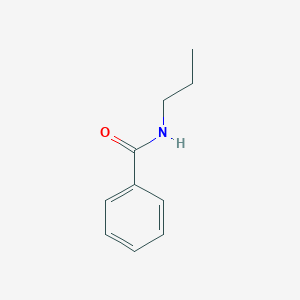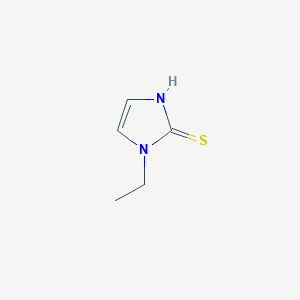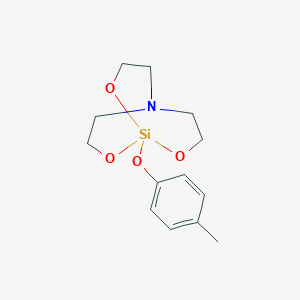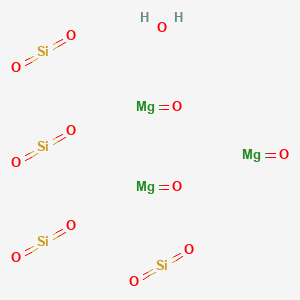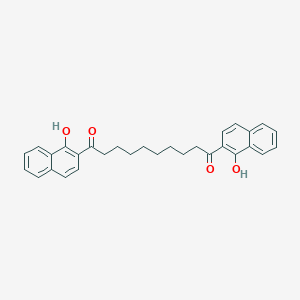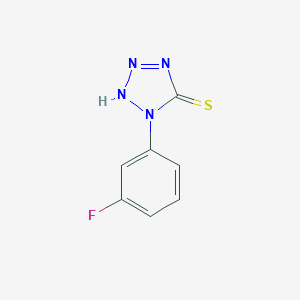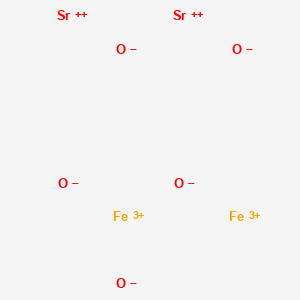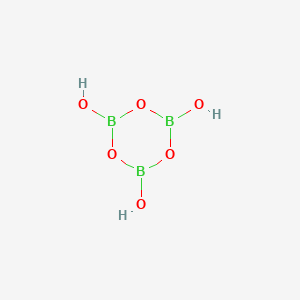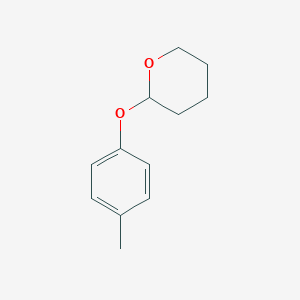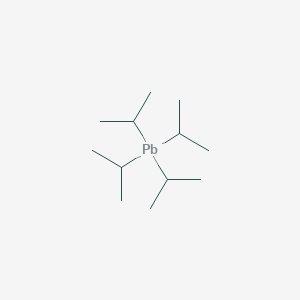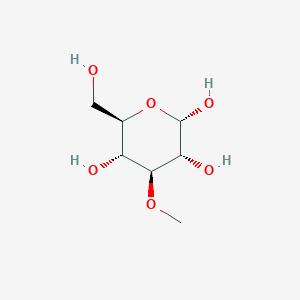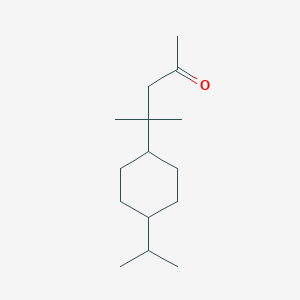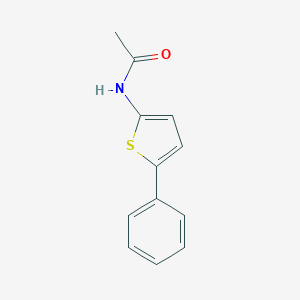
N-(5-Phenyl-2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Phenyl-2-thienyl)acetamide, also known as PTAC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. PTAC belongs to the class of thienylacetamide derivatives, which have shown promising results in various biological assays.
Mécanisme D'action
The exact mechanism of action of N-(5-Phenyl-2-thienyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(5-Phenyl-2-thienyl)acetamide has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and the GABA-A receptor. N-(5-Phenyl-2-thienyl)acetamide has also been shown to inhibit the activity of various kinases and transcription factors, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
N-(5-Phenyl-2-thienyl)acetamide has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that N-(5-Phenyl-2-thienyl)acetamide can increase cell viability, reduce oxidative stress, and modulate the expression of various genes and proteins. In vivo studies have shown that N-(5-Phenyl-2-thienyl)acetamide can improve cognitive function, reduce inflammation, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Phenyl-2-thienyl)acetamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-Phenyl-2-thienyl)acetamide also has some limitations, including its potential toxicity at high doses and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(5-Phenyl-2-thienyl)acetamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and exploration of its potential therapeutic applications in various diseases. Additionally, the development of novel N-(5-Phenyl-2-thienyl)acetamide derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
N-(5-Phenyl-2-thienyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide, followed by the addition of acetic anhydride. The resulting product is then purified by recrystallization to obtain N-(5-Phenyl-2-thienyl)acetamide in high yield and purity.
Applications De Recherche Scientifique
N-(5-Phenyl-2-thienyl)acetamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(5-Phenyl-2-thienyl)acetamide has been shown to possess neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(5-Phenyl-2-thienyl)acetamide has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. In immunology, N-(5-Phenyl-2-thienyl)acetamide has been shown to modulate the immune response and may have potential as an immunomodulatory agent.
Propriétés
Numéro CAS |
14770-86-6 |
|---|---|
Nom du produit |
N-(5-Phenyl-2-thienyl)acetamide |
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
N-(5-phenylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C12H11NOS/c1-9(14)13-12-8-7-11(15-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
Clé InChI |
OSKPBKKQLNRUFG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(S1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=CC=C(S1)C2=CC=CC=C2 |
Autres numéros CAS |
14770-86-6 |
Synonymes |
N-(5-phenyl-2-thienyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




